molecular formula C12H16O3 B1359070 2-(p-Tolyloxy)-3-methylbutanoic acid CAS No. 63403-07-6

2-(p-Tolyloxy)-3-methylbutanoic acid

Cat. No.: B1359070
CAS No.: 63403-07-6
M. Wt: 208.25 g/mol
InChI Key: NTNPBNPKNWPBIM-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)-3-methylbutanoic acid is an organic compound that features a tolyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyloxy)-3-methylbutanoic acid typically involves the etherification of p-methylphenol with a suitable butanoic acid derivative. One common method involves the use of copper iodide, N,N-dimethylglycine hydrochloride, and cesium carbonate as catalysts . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale etherification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(p-Tolyloxy)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The tolyloxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyloxy)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different reactivity and applications.

Properties

IUPAC Name

3-methyl-2-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPBNPKNWPBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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